2,3,4-Tri-O-methyl-alpha-D-xylopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4-Tri-O-methyl-alpha-D-xylopyranose:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tri-O-methyl-alpha-D-xylopyranose typically involves the methylation of xylose. One common method includes the use of methyl iodide and a strong base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to ensure complete methylation of the hydroxyl groups at positions 2, 3, and 4 of the xylose molecule .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as column chromatography or recrystallization are often employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4-Tri-O-methyl-alpha-D-xylopyranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or acids.
Reduction: Reduction reactions can convert the compound into different sugar alcohols.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydride.
Major Products
Oxidation: 2,3,4-tri-O-methyl-D-xylono-1,5-lactone.
Reduction: Corresponding sugar alcohols.
Substitution: Derivatives with different functional groups replacing the methyl groups.
Wissenschaftliche Forschungsanwendungen
2,3,4-Tri-O-methyl-alpha-D-xylopyranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: The compound serves as a model substrate in studies of enzyme specificity and carbohydrate metabolism.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of various bioactive compounds
Wirkmechanismus
The mechanism of action of 2,3,4-Tri-O-methyl-alpha-D-xylopyranose involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The methylation of hydroxyl groups can affect the compound’s binding affinity and specificity towards these enzymes, thereby influencing its biological activity. The pathways involved may include glycosylation reactions and other carbohydrate-processing mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,4-Tri-O-methyl-beta-D-xylopyranose
- 2,3,4-Tri-O-acetyl-alpha-D-xylopyranose
- 2,3,4-Tri-O-acetyl-beta-D-xylopyranose
Uniqueness
2,3,4-Tri-O-methyl-alpha-D-xylopyranose is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Compared to its acetylated counterparts, the methylated compound is more hydrophobic and may exhibit different reactivity and interaction profiles with enzymes and other biomolecules .
Eigenschaften
CAS-Nummer |
60325-15-7 |
---|---|
Molekularformel |
C8H16O5 |
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
(2S,3R,4S,5R)-3,4,5-trimethoxyoxan-2-ol |
InChI |
InChI=1S/C8H16O5/c1-10-5-4-13-8(9)7(12-3)6(5)11-2/h5-9H,4H2,1-3H3/t5-,6+,7-,8+/m1/s1 |
InChI-Schlüssel |
AIVDIFJVLZSYIK-CWKFCGSDSA-N |
Isomerische SMILES |
CO[C@@H]1CO[C@@H]([C@@H]([C@H]1OC)OC)O |
Kanonische SMILES |
COC1COC(C(C1OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.